1,1'-(1,4-Phenylene)diadamantane: A Scaffold for Molecular Rotors and Porous Architectures
1,1'-(1,4-Phenylene)diadamantane: A Scaffold for Molecular Rotors and Porous Architectures
This technical guide details the chemical architecture, synthesis, and applications of 1,1'-(1,4-phenylene)diadamantane (CAS 10509-15-6). It is structured to serve researchers in materials science, crystal engineering, and pharmaceutical solid-state chemistry.
CAS Number: 10509-15-6
Synonyms: 1,4-Bis(1-adamantyl)benzene;
Executive Summary
1,1'-(1,4-phenylene)diadamantane represents a class of rigid, rod-like supramolecular building blocks. Characterized by a central phenylene rotator flanked by two bulky adamantane "stators," this molecule is the archetype for amphidynamic crystals —solid-state materials that support internal molecular rotation. While its direct pharmacological activity is limited compared to monomeric adamantane antivirals (e.g., Amantadine), its utility lies in crystal engineering and nanotechnology . It serves as a model system for understanding molecular dynamics in the solid state, relevant to drug polymorphism, and as a linker in high-performance Metal-Organic Frameworks (MOFs) and porous polymers for gas separation.
Chemical Architecture & Properties[1][2]
Structural Analysis
The molecule consists of a 1,4-disubstituted benzene ring.[1] The substituents are two adamantane (
-
Symmetry: The molecule exhibits high symmetry (approximate
in isolation), which facilitates efficient packing in crystal lattices. -
Steric Bulk: The adamantane cages (diameter ~7 Å) are significantly wider than the central benzene ring (thickness ~3.4 Å). This "dumbbell" shape creates a protective free volume around the central ring, preventing efficient packing of neighbors against the phenylene core.
-
Dynamics: This free volume allows the central phenylene ring to rotate rapidly (MHz–GHz frequency) even when the adamantane anchors are locked in a rigid crystal lattice.
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | > 290 °C (High thermal stability due to rigid structure) |
| Solubility | Insoluble in water, alcohols. Soluble in hot chlorinated solvents ( |
| Lipophilicity | Extremely high (LogP > 8 estimated); acts as a "super-lipophilic" spacer. |
Synthesis Protocol
Note: This protocol utilizes a double Friedel-Crafts alkylation. It is designed for high purity to ensure defect-free crystals for rotor applications.
Reaction Mechanism
The synthesis involves the electrophilic aromatic substitution of benzene with 1-bromoadamantane, catalyzed by a Lewis acid (
Step-by-Step Methodology
Reagents:
-
Benzene (Anhydrous, in excess as solvent/reactant)
-
1-Bromoadamantane (2.2 equivalents)
-
Aluminum Chloride (
, anhydrous, 0.2 equivalents) or -
Dichloromethane (DCM) for extraction
Protocol:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet (
or Ar). -
Dissolution: Charge the flask with 1-bromoadamantane (10.0 g, 46.5 mmol) and dry benzene (50 mL). Stir until dissolved.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add anhydrous
(typically catalytic, ~5-10 mol%) in small portions to control the exotherm. Note: Some protocols use stoichiometric Lewis acid if 1-adamantanol is the precursor. -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 12–24 hours. Evolution of HBr gas indicates reaction progress (trap acidic vapors).
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto a mixture of ice and dilute HCl to quench the catalyst and solubilize aluminum salts.
-
Work-up: Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with brine, and dry over anhydrous .[2] -
Purification (Critical):
-
Filter and concentrate the solvent to yield a crude off-white solid.
-
Recrystallization: Dissolve the crude solid in boiling chloroform or toluene. Allow to cool slowly to room temperature. The para-isomer (1,1'-(1,4-phenylene)diadamantane) crystallizes preferentially due to its symmetry and lower solubility compared to trace meta-isomers or mono-substituted byproducts.
-
Validation: Check purity via melting point (sharp transition) and
H NMR.
-
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for the production of high-purity 1,1'-(1,4-phenylene)diadamantane via Friedel-Crafts alkylation.
Applications in Research & Development
Amphidynamic Crystals (Molecular Rotors)
This molecule is the "fruit fly" of solid-state molecular dynamics.
-
Mechanism: In the crystal lattice, the adamantane groups act as stators , interlocking with neighbors to form a rigid frame. The central phenylene ring acts as a rotator .[1] Because the adamantane groups are bulky, they prop the lattice open, leaving a cavity where the phenylene ring can spin with low activation energy (
kcal/mol). -
Relevance to Pharma: This models how functional groups in drug molecules might rotate or reorient in a solid pill, affecting stability and bioavailability. It is also used to develop "smart materials" that change optical properties (birefringence) based on temperature or viscosity.
Porous Polymers & CO2 Capture
By functionalizing the central ring (e.g., nitration followed by reduction to amine), this scaffold becomes a linker for:
-
Covalent Organic Frameworks (COFs): The rigid geometry prevents pore collapse.
-
Gas Separation: The high free volume allows small gases (
, ) to diffuse rapidly while blocking larger molecules.
Visualization: Stator-Rotator Concept
Figure 2: Conceptual diagram of an amphidynamic crystal. The bulky stators shield the rotator, preserving free volume within the dense crystal lattice.
Characterization Standards
To ensure scientific integrity, the following data must be verified:
-
H NMR (
, 400 MHz):- ~7.30 ppm (s, 4H, Ar-H ): Singlet indicates equivalence of all aromatic protons (high symmetry).
- ~2.10 ppm (br s, 6H, Adamantane-CH).
-
~1.90 ppm (br s, 12H, Adamantane-CH
). -
~1.75 ppm (br s, 12H, Adamantane-CH
).
-
Powder X-Ray Diffraction (PXRD): Essential for confirming the specific polymorph if studying rotor dynamics.
-
Thermogravimetric Analysis (TGA): Should show no mass loss up to ~300°C, confirming solvent-free and thermally stable crystals.
References
-
Synthesis & Friedel-Crafts Protocol
-
Molecular Rotors & Amphidynamic Crystals
-
Adamantane Chemistry Overview
- Title: "Diamantane - Wikipedia" (For structural comparison and physical property baselines of diamondoids)
- Source: Wikipedia
-
URL:[Link]
-
Chemical Identity Verification
- Title: "1,1'-Biadamantane | C20H30 | CID 138028" (Related structure for property interpol
- Source: PubChem
-
URL:[Link]
Sources
- 1. Phosphorescence Control Mediated by Molecular Rotation and Aurophilic Interactions in Amphidynamic Crystals of 1,4-Bis[tri-(p-fluorophenyl)phosphane-gold(I)-ethynyl]benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystalline arrays of molecular rotors with TIPS-trityl and phenolic-trityl stators using phenylene, 1,2-difluorophenylene and pyridine rotators - RSC Advances (RSC Publishing) [pubs.rsc.org]
